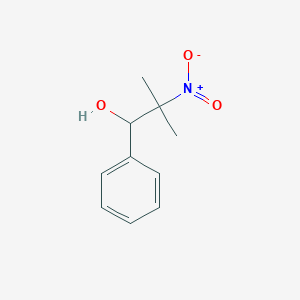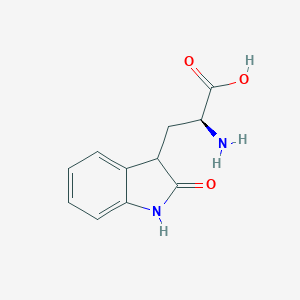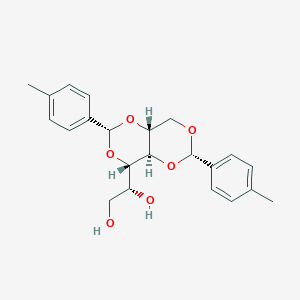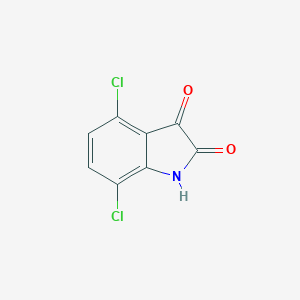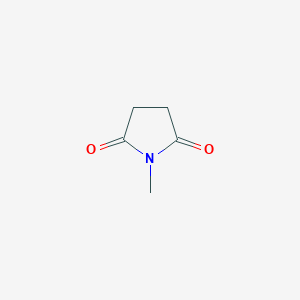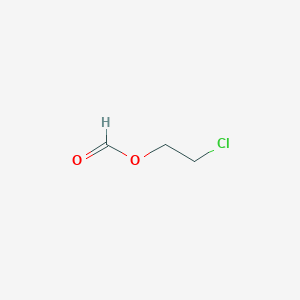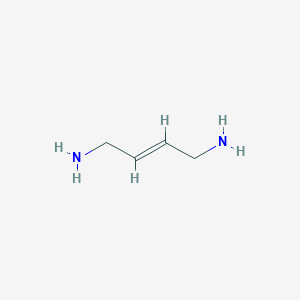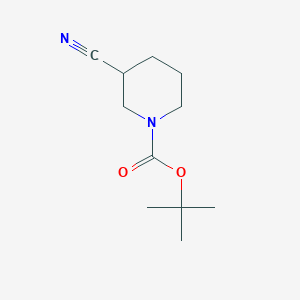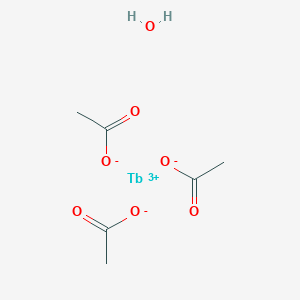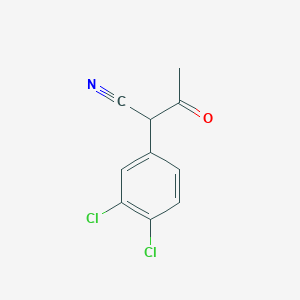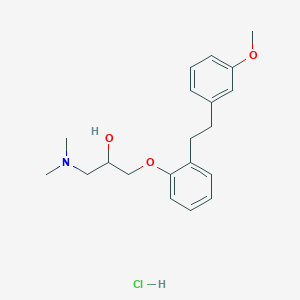
1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the preparation of 1-aryl-2-dimethylaminomethyl-2-propenone hydrochlorides, which show potent cytotoxicity towards human WiDr colon cancer cells . These compounds are synthesized with IC(50) values in the low micromolar range, indicating their effectiveness at low concentrations. The synthesis process includes the hydration of analogs and the conversion of specific hydrochloride groups, which could provide insights into the synthesis of 1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride .
Molecular Structure Analysis
The molecular structure of compounds similar to the one includes an electron-accepting group and an electron-donating group linked with a spacer . The length of the spacer chain, such as ethylene, trimethylene, and tetramethylene, affects the intramolecular charge-transfer interaction . This information is crucial for understanding the molecular structure and electronic properties of 1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride.
Chemical Reactions Analysis
The chemical reactions of related compounds involve the loss of water and dimethylamine hydrochloride, leading to the formation of enones . Additionally, the mercaptoethanol adduct undergoes deamination . These reactions indicate the potential reactivity of the compound and can guide the prediction of its behavior in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure and the presence of specific functional groups. For instance, the intramolecular charge-transfer interaction in polymers derived from these compounds is found to be larger than in the monomer form and increases with the degree of polymerization . This suggests that the physical properties such as solubility and melting point, as well as chemical properties like reactivity and stability, of 1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride could be similarly affected by its molecular structure and degree of polymerization.
Aplicaciones Científicas De Investigación
Electropolymerization Studies
In the field of coordination chemistry, derivatives of 1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride have been used for electropolymerization studies. Specifically, certain silicon naphthalocyanines (SiNcs) with substituents derived from this compound demonstrated non-aggregated behavior in various solvents and concentrations. These SiNcs showed promising electropolymerization properties, which could be significant for applications in materials science and electrochemistry (Bıyıklıoğlu & Alp, 2017).
Generation of Structurally Diverse Library
This compound has been utilized as a starting material for generating a diverse library of compounds through alkylation and ring closure reactions. This approach allows the creation of various structurally unique compounds with potential applications in medicinal chemistry and drug discovery (Roman, 2013).
Propiedades
IUPAC Name |
1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-21(2)14-18(22)15-24-20-10-5-4-8-17(20)12-11-16-7-6-9-19(13-16)23-3;/h4-10,13,18,22H,11-12,14-15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZCEYHTWKUNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
127003-40-1 (Parent) | |
| Record name | 2-Propanol, 1-(dimethylamino)-3-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086819172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901007117 | |
| Record name | 1-(Dimethylamino)-3-{2-[2-(3-methoxyphenyl)ethyl]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901007117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-3-(2-(3-methoxyphenethyl)phenoxy)propan-2-ol hydrochloride | |
CAS RN |
86819-17-2, 135261-74-4 | |
| Record name | 2-Propanol, 1-(dimethylamino)-3-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086819172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Dimethylamino)-3-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-2-propanol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135261744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Dimethylamino)-3-{2-[2-(3-methoxyphenyl)ethyl]phenoxy}propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901007117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(DIMETHYLAMINO)-3-(2-(2-(3-METHOXYPHENYL)ETHYL)PHENOXY)-2-PROPANOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CC3TR6BEA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




